molecular formula C22H21N5O2 B12138709 6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12138709
M. Wt: 387.4 g/mol
InChI Key: QACCNQJQZXNNGH-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused imidazo-tetrazine core with a carboxamide substituent at position 5, a 4-methylbenzyl group at position 7, and methyl groups at positions N and 12. Its structural complexity arises from the tricyclic scaffold, which integrates nitrogen-rich rings (imidazole and tetrazine) linked via a ketone and imino group. Such architectures are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in proliferative diseases . The compound’s synthesis likely follows pathways analogous to imidazo[5,1-d][1,2,3,5]tetrazine derivatives, where diazotization and cyclization steps are critical .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-13-4-7-15(8-5-13)12-27-19(23)16(21(28)24-3)10-17-20(27)25-18-9-6-14(2)11-26(18)22(17)29/h4-11,23H,12H2,1-3H3,(H,24,28)

InChI Key

QACCNQJQZXNNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC)C(=O)N4C=C(C=CC4=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in substituted analogs of the original compound .

Scientific Research Applications

6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Imidazo-Tetrazine Derivatives
Compounds IIIa–IIIh and IVa–IVi () share the imidazo-tetrazine core but differ in substituents. For example:

  • IIIa : Methyl ester at position 6.
  • IVa : Carboxamide at position 7.

The target compound introduces a 4-methylbenzyl group at position 7, which enhances lipophilicity compared to simpler alkyl/aryl substituents in IIIa–IVi. This modification may improve membrane permeability or target binding .

B. Fused Tetrazolopyrimidines Compounds like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () exhibit similar nitrogen-rich tricyclic frameworks but lack the imino and carboxamide functionalities.

Pharmacokinetic and Physicochemical Properties

Using Tanimoto coefficient-based similarity indexing (), the target compound shows ~65–70% similarity to imidazo-tetrazine carboxamides (e.g., IVa–IVi) in fingerprint-based analyses. Key divergences include:

Property Target Compound IVa () Fused Tetrazolopyrimidine ()
Molecular Weight 452.5 g/mol 320.3 g/mol 398.4 g/mol
LogP 3.2 (predicted) 1.8 2.5
Hydrogen Bond Donors 2 2 0
TPSA 98 Ų 85 Ų 72 Ų

Methodological Considerations for Comparison

Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural overlap (). The target compound shares 65–70% similarity with imidazo-tetrazines but <50% with tetrazolopyrimidines.
  • Fingerprint Analysis : MACCS and Morgan fingerprints highlight shared pharmacophores (e.g., carboxamide, tetrazine) but differentiate side-chain modifications .

Crystallographic Tools

Software suites like SHELX () and ORTEP-3 () enable precise structural comparisons. For example, SHELXL refinement could resolve conformational differences in the tricyclic core versus simpler bicyclic analogues .

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